Product packaging for 8-Methoxyflavone(Cat. No.:CAS No. 26964-26-1)

8-Methoxyflavone

Cat. No.: B1614463
CAS No.: 26964-26-1
M. Wt: 252.26 g/mol
InChI Key: FOXRKQWVTGRONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Methoxyflavone is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O3 B1614463 8-Methoxyflavone CAS No. 26964-26-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26964-26-1

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

8-methoxy-2-phenylchromen-4-one

InChI

InChI=1S/C16H12O3/c1-18-14-9-5-8-12-13(17)10-15(19-16(12)14)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

FOXRKQWVTGRONY-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=CC2=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC2=C1OC(=CC2=O)C3=CC=CC=C3

Other CAS No.

26964-26-1

Origin of Product

United States

Natural Occurrence and Isolation of 8 Methoxyflavone Derivatives

8-Methoxyflavone derivatives are a class of naturally occurring flavonoids found in a variety of plant species. These compounds are characterized by a methoxy (B1213986) group at the C-8 position of the flavone (B191248) backbone.

Wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone) is a well-known this compound derivative. admaconcology.com It is primarily isolated from the roots of plants in the Scutellaria genus, including Scutellaria baicalensis (Baikal skullcap), Scutellaria amoena (Tall skullcap), and Scutellaria rivularis (Barbed skullcap). admaconcology.com Another derivative, 5,7-diacetoxy-8-methoxyflavone, has been identified in plants such as Kaempferia parviflora and Strobilanthes cusia. lookchem.com

The isolation of these compounds from their natural sources typically involves extraction and purification processes. For instance, 3,5,7-trihydroxy-8-methoxyflavone (B386291) has been isolated from the ethyl acetate (B1210297) fraction of Muntingia calabura leaves through chromatographic techniques. researchgate.net Similarly, a study on Camellia fascicularis led to the isolation of 18 secondary metabolites, some of which were this compound derivatives, using bioactivity-guided isolation methods. mdpi.com

The occurrence of these derivatives can be specific to certain plant tissues. For example, in Scutellaria baicalensis, 4'-deoxyflavones like wogonin are primarily found in the roots. frontiersin.org The distribution of these compounds can also be a distinguishing feature between different species within the same genus. For instance, the rhizomes of Iris pseudopumila contain 5,8,4'-trihydroxy-7-methoxyflavone 8-O-glucoside, which serves as a chemotaxonomic marker to differentiate it from other Iris species.

Here is an interactive data table summarizing the natural occurrence of some this compound derivatives:

Compound NamePlant Source(s)Reference(s)
Wogonin (5,7-dihydroxy-8-methoxyflavone)Scutellaria baicalensis, Scutellaria amoena, Scutellaria rivularis admaconcology.com
5,7-Diacetoxy-8-methoxyflavoneKaempferia parviflora, Strobilanthes cusia lookchem.com
3,5,7-Trihydroxy-8-methoxyflavoneMuntingia calabura researchgate.net
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucosideIris pseudopumila

Microbial Transformation and Metabolism of Methoxyflavone Precursors

Microorganisms are capable of metabolizing and transforming methoxyflavone precursors into various derivatives. This biotransformation can involve reactions such as hydroxylation, demethylation, and glycosylation.

A study on the microbial transformation of 7,8-dimethoxyflavone (B191122) by Mucor ramannianus resulted in the production of five different metabolites, including 7,3'-dihydroxy-8-methoxyflavone and 7,4'-dihydroxy-8-methoxyflavone. nih.govtandfonline.com When the same precursor was fermented with Aspergillus flavus, it was completely converted to a single metabolite, 7-hydroxy-8-methoxyflavone. nih.govtandfonline.com

The human gut microbiome also plays a role in the degradation of flavonoids. Research has shown that flavonoids with methoxyl groups, such as wogonin (B1683318), are degraded less rapidly by gut microbes compared to their non-methoxylated counterparts. iastate.edu The general process of microbial metabolism of flavonoids involves deglycosylation, followed by other transformations like oxidation and demethylation. nih.gov

Entomopathogenic filamentous fungi have also been investigated for their ability to biotransform methoxyflavones. For example, the biotransformation of 2'-methoxyflavone (B191848) in a culture of Beauveria bassiana KCh J1 resulted in its O-demethylation to 2'-hydroxyflavone. mdpi.com

The following interactive data table details the microbial transformation of some methoxyflavone precursors:

Precursor CompoundMicroorganismResulting Metabolite(s)Reference(s)
7,8-DimethoxyflavoneMucor ramannianus7,8-dimethoxy-4'-hydroxyflavone, 3',4'-dihydroxy-7,8-dimethoxyflavone, 7,3'-dihydroxy-8-methoxyflavone, 7,4'-dihydroxy-8-methoxyflavone, 8-methoxy-7,3',4'-trihydroxyflavone nih.govtandfonline.com
7,8-DimethoxyflavoneAspergillus flavus7-hydroxy-8-methoxyflavone nih.govtandfonline.com
2'-MethoxyflavoneBeauveria bassiana KCh J12'-hydroxyflavone mdpi.com

Chemical Synthesis and Derivatization of 8 Methoxyflavone Analogues

Strategies for Total Synthesis of 8-Methoxyflavone and Related Structures

The total synthesis of this compound derivatives often relies on established flavonoid synthesis pathways, which are adapted to accommodate the specific substitution patterns of the target molecules. Key intermediates in these syntheses are typically substituted 2'-hydroxyacetophenones and benzaldehydes, which are condensed and cyclized to form the chromone (B188151) ring.

Wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone) is a naturally occurring methoxyflavone whose synthesis has been the subject of considerable research. capes.gov.br Early total syntheses often utilized the Baker-Venkataraman rearrangement or intramolecular Wittig reactions. core.ac.uksci-hub.st However, these methods were often inefficient for large-scale production. core.ac.uk

The synthesis of various methoxyflavone analogues demonstrates the versatility of flavonoid chemistry, allowing for the creation of diverse structures for biological evaluation.

5-hydroxy-8-methoxyflavone (Primetin Monomethyl Ether) : The synthesis of this compound can be achieved through several routes. One method involves the partial demethylation of 5,8-dimethoxyflavone. The dimethyl ether is first synthesized and then treated with aluminum chloride in an ether solution to selectively remove the methyl group at the 5-position. ias.ac.in An alternative approach starts with 2,3-dihydroxy-6-methoxy acetophenone, which undergoes condensation and cyclization, followed by a final demethylation step at the 5-position to yield the target compound. ias.ac.in The Baker-Venkataraman rearrangement is a foundational method used in these types of flavone (B191248) syntheses. wikipedia.org

7,8-methylenedioxy-4'-methoxyflavone : This derivative is synthesized from 2'-hydroxy-3',4'-methylenedioxy-4-methoxychalcone. wikipedia.orgias.ac.in The synthesis proceeds through the intermediate 7,8-methylenedioxy-4'-methoxyflavanone. This flavanone (B1672756) is then converted to the final flavone product using thallium(III) acetate (B1210297) and a catalytic amount of perchloric acid. wikipedia.orgias.ac.in

7-hydroxy-4'-methoxyflavone : The synthesis of this flavone starts with a Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (B44291) (anisaldehyde) to form 2',4'-dihydroxy-4-methoxychalcone. ias.ac.in This chalcone (B49325) intermediate then undergoes oxidative cyclization using iodine (I₂) in DMSO as a catalyst to yield 7-hydroxy-4'-methoxyflavone as a pale yellow solid with a high yield of 88.31%. ias.ac.in

Structural Modification Approaches for Enhanced Bioactivity

Structural modification of the basic methoxyflavone scaffold is a key strategy for enhancing biological activities such as anticancer, anti-inflammatory, and antifungal effects. royalsocietypublishing.orgatamanchemicals.com The goal is to optimize the molecule's physicochemical properties, including lipophilicity and hydrogen bonding capacity, to improve its interaction with biological targets. nih.gov

A common approach is the strategic introduction or modification of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. For instance, the presence of a hydroxyl group at the C-5 position and a methoxy group at the C-7 position in certain methoxyflavones has been shown to be critical for inducing myotube hypertrophy. The balance between lipophilic methoxy groups and polar hydroxyl groups can create an amphipathic character essential for potent cytotoxic effects on cancer cells. Shifting a methoxy group from the C-5 to the C-8 position has been observed to reduce cytotoxic effects in some cases, suggesting that the C-5 position is crucial for the bioactivity of certain methoxyflavone analogues.

Another modification strategy involves altering the carbonyl group at the C-4 position. For example, converting the C-4 carbonyl of 5,7-dimethoxyflavone (B190784) into an oxime (=NOH) group has been shown to enhance antifungal activity against Candida albicans and cytotoxicity against certain cancer cell lines. royalsocietypublishing.org Additionally, the introduction of different substituents on the B-ring can significantly influence bioactivity. The addition of an aryl amide group at the 3' or 4' position of the B-ring has been explored to create hybrid molecules with potential anticancer properties. The introduction of amino groups or halogens are other modifications used to modulate the biological profile of flavonoids. atamanchemicals.com

Fluorination as a Strategy in Methoxyflavone Derivatization

Fluorination is a widely used strategy in modern drug discovery to enhance the pharmacological profile of bioactive molecules. Introducing fluorine atoms into a lead compound can profoundly alter its properties, such as metabolic stability, binding affinity, lipophilicity, and bioavailability. In 2011, approximately 25% of all approved drugs contained fluorine, a significant increase from just 2% in 1970, highlighting the importance of this element in medicinal chemistry.

In the context of methoxyflavones, fluorination is a promising derivatization strategy. Replacing a hydroxyl or methoxy group with a fluorine atom can block sites of oxidative metabolism, thereby increasing the compound's half-life. This is particularly relevant for electron-rich aromatic rings in flavonoids, which are susceptible to metabolic processes.

The high electronegativity of fluorine can also modulate the acidity and charge state of a molecule under physiological conditions. While the synthesis of polyhydroxylated 3-methoxyflavones can be challenging, the introduction of trifluoromethyl groups has been proposed as a way to create derivatives with potentially improved properties as antioxidants and neuroprotective agents. The development of new, milder fluorination reagents and metal-mediated techniques has made the late-stage fluorination of complex molecules like flavonoids more feasible, allowing for the precise introduction of fluorine to optimize drug-like characteristics. For example, adding a fluorine atom to the 4'-position of 5-methoxyflavone (B191841) produced a compound with significant gastroprotective activity. sci-hub.st

Biological Activities and Molecular Mechanisms of 8 Methoxyflavone Derivatives Preclinical Research

Anticancer and Chemopreventive Activities

Inhibition of Cancer Cell Proliferation and Viability (In Vitro Studies)

8-Methoxyflavone and its derivatives have demonstrated significant potential in curbing the proliferation and viability of various cancer cells in preclinical in vitro settings. These compounds, belonging to the flavonoid class, have been the subject of numerous studies to understand their cytotoxic effects against different cancer cell lines. mdpi.com

Wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone), a well-studied derivative, has shown inhibitory effects on the proliferation of triple-negative breast cancer (TNBC) cells, such as MDA-MB231. researchgate.net It has also demonstrated dose- and time-dependent growth inhibition of ovarian cancer cell lines, including SKOV3, OV2008, and their cisplatin-resistant counterparts. researchgate.net For instance, at concentrations of 10 and 20 μM, wogonin showed weak antiproliferative effects on SKOV3 and SKOV3/DDP cells after 48 hours. researchgate.net

Other methoxyflavone derivatives have also shown promise. For example, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) significantly reduced the proliferation of MKN28 and MKN45 gastric cancer cells without affecting normal gastric cells. archivesofmedicalscience.com Similarly, a tangeretin (B192479) derivative, 5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF), has been shown to potently inhibit the proliferation of human breast and leukemia cancer cell lines, as well as non-small cell lung cancer (NSCLC) cells. tandfonline.com

The cytotoxic potential of these compounds often varies depending on the specific cancer cell line and the substitution pattern on the flavone (B191248) structure. For instance, in studies on prostate cancer cell lines, derivatives with a C6-OCH3 group have been extensively investigated. preprints.org The presence and position of hydroxyl and methoxy (B1213986) groups on the flavonoid rings play a crucial role in their cytotoxic activity. mdpi.com While increased methoxylation can enhance lipophilicity, which is important for drug efficacy, an excessive number of methoxy groups can sometimes lead to weaker cytotoxic effects. mdpi.com Conversely, the presence of hydroxyl groups can introduce polarity, which may contribute to a more potent cytotoxic effect. mdpi.com

For instance, in a study on HCC1954 breast cancer cells, 4',5'-dihydroxy-5,7,3'-TMF exhibited strong cytotoxicity with an IC50 value of 8.58 µM. preprints.org In another example, xanthomicrol (B191054) (5,4′-dihydroxy-6,7,8-TMF) reduced the viability of HCT116 colon cancer cells to 42% at 15 μM and to 3% at 21 μM after 24 hours of treatment. preprints.org

The table below summarizes the in vitro cytotoxic activities of various this compound derivatives against different cancer cell lines.

CompoundCancer Cell LineEffectReference
Wogonin (5,7-dihydroxy-8-methoxyflavone)MDA-MB231 (Triple-Negative Breast Cancer)Inhibits proliferation researchgate.net
WogoninSKOV3, SKOV3/DDP, OV2008, C13* (Ovarian Cancer)Dose- and time-dependent growth inhibition researchgate.net
5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF)MKN28, MKN45 (Gastric Cancer)Reduced proliferation archivesofmedicalscience.com
5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF)CL1-5 (Non-Small Cell Lung Cancer)Inhibited proliferation tandfonline.com
Xanthomicrol (5,4′-dihydroxy-6,7,8-TMF)HCT116 (Colon Cancer)Reduced cell viability preprints.org
4',5'-dihydroxy-5,7,3'-TMFHCC1954 (Breast Cancer)Strong cytotoxicity (IC50: 8.58 µM) preprints.org
Sudachitin (5,7,4'-trihydroxy-6,8,3'-TMF)HCT-116, HT-29 (Colorectal Cancer)Moderately suppressed cell viability preprints.org
HKH40A (RTA 502)HepG2, Hep3B, PLC/PRF/5 (Hepatocellular Carcinoma)Potently active against cell growth nih.gov

Induction of Cell Cycle Arrest

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells. researchgate.netnih.gov This process involves the modulation of various cell cycle regulatory proteins. researchgate.net

Wogonin, for example, has been shown to induce cell cycle arrest at different phases depending on the cancer type. In MDA-MB231 breast cancer cells, wogonin can induce arrest at the G1 phase. researchgate.net Similarly, in HCT116 colorectal cancer cells, wogonin reportedly arrests the cell cycle in the G1 phase by downregulating proteins such as cyclin A, E, D1, and CDK2. nih.gov However, in SW48 colorectal cancer cells, it was found to cause arrest in the G2/M phase. nih.gov Nor-wogonin, a polyhydroxy flavone, inhibited the growth of MDA-MB-231 cells by inducing cell cycle arrest at both the G1 and G2/M phases. researchgate.net

Other derivatives also exhibit similar activities. 5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF) was found to induce G2/M-phase arrest in non-small cell lung cancer (NSCLC) cells, which was associated with changes in cdc2 and CDC25c levels. tandfonline.com In gastric cancer cells, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF) caused cell cycle arrest in the G1 phase. archivesofmedicalscience.com This was accompanied by a marked downregulation of c-Myc expression. archivesofmedicalscience.com

Furthermore, the 8-methoxy analog of WMC79, HKH40A, caused a cell cycle block at the S and G2/M checkpoints in hepatocellular carcinoma (HCC) cell lines. nih.gov This was consistent with the upregulation of p21, cyclin A, and cyclin B1, and the downregulation of Cdc6, Cdc7, and RRM2. nih.gov

The table below provides an overview of the cell cycle arrest induced by this compound derivatives in different cancer cell lines.

CompoundCancer Cell LinePhase of Cell Cycle ArrestAssociated Molecular ChangesReference
WogoninMDA-MB231 (Breast Cancer)G1 phase- researchgate.net
WogoninHCT116 (Colorectal Cancer)G1 phaseDownregulation of cyclin A, E, D1, and CDK2 nih.gov
WogoninSW48 (Colorectal Cancer)G2/M phase- nih.gov
Nor-wogoninMDA-MB-231 (Breast Cancer)G1 and G2/M phases- researchgate.net
5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF)CL1-5 (Non-Small Cell Lung Cancer)G2/M phaseAssociated with cdc2 and CDC25c tandfonline.com
5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF)MKN28 (Gastric Cancer)G1 phaseDownregulation of c-Myc archivesofmedicalscience.com
HKH40AHepG2, Hep3B, PLC/PRF/5 (Hepatocellular Carcinoma)S and G2/M checkpointsUpregulation of p21, cyclin A, cyclin B1; Downregulation of Cdc6, Cdc7, RRM2 nih.gov

Promotion of Apoptosis and Programmed Cell Death

Inducing apoptosis, or programmed cell death, is a critical strategy in cancer therapy, and this compound derivatives have demonstrated the ability to trigger this process in various cancer cells. researchgate.netresearchgate.net This is often achieved through the modulation of key proteins involved in the apoptotic pathways. mdpi.comresearchgate.net

Wogonin has been shown to induce apoptosis in MDA-MB231 breast cancer cells, which is associated with a significant decrease in the anti-apoptotic proteins Bcl-2 and survivin, and an increase in the pro-apoptotic protein Bax and the tumor suppressor p53. researchgate.net It also significantly elevated the active forms of caspase-3, -8, and -9. researchgate.net In hepatocellular carcinoma cells, wogonin has been reported to induce apoptosis by activating the Hippo signaling pathway. nih.gov

The derivative 5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF) induced apoptosis in non-small cell lung cancer (NSCLC) cells, which was associated with caspase activation, downregulation of Bcl-2, XIAP, and survivin, release of cytochrome c, and disruption of the mitochondrial membrane potential. tandfonline.com Similarly, 4′,5-Dihydroxy-7-piperazinemethoxy-8-methoxy flavonoids (DMF) induced mitochondrial apoptosis in human hepatoma cells by decreasing the mitochondrial membrane potential. researchgate.net

The apoptotic effects of these compounds are often mediated through the intrinsic mitochondrial pathway. mdpi.com This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. researchgate.net Flavonoids can shift the balance towards apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic ones. jbtr.or.kr The activation of caspases, particularly caspase-3, is a central event in the execution of apoptosis induced by methoxyflavones. mdpi.com

The table below summarizes the pro-apoptotic effects of this compound derivatives.

CompoundCancer Cell LineKey Apoptotic EventsReference
WogoninMDA-MB231 (Breast Cancer)↓ Bcl-2, ↓ survivin, ↑ p53, ↑ Bax, ↑ active caspases-3, -8, -9 researchgate.net
5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF)CL1-5 (Non-Small Cell Lung Cancer)Caspase activation, ↓ Bcl-2, XIAP, survivin, cytochrome c release tandfonline.com
4′,5-Dihydroxy-7-piperazinemethoxy-8-methoxy flavonoids (DMF)HepG2, Hep3B (Hepatoma)↓ mitochondrial membrane potential, induced mitochondrial apoptosis researchgate.net
HKH40AHepG2, Hep3B, PLC/PRF/5 (Hepatocellular Carcinoma)Irreversible growth arrest leading to apoptosis nih.gov
WogoninHepatocellular Carcinoma CellsActivation of Hippo signaling nih.gov

Suppression of Carcinogenesis and Metastasis (In Vivo Models)

The anticancer potential of this compound derivatives extends to in vivo preclinical models, where they have shown the ability to suppress tumor growth and metastasis.

In a nude mouse model with CL1-5 xenografts, 5-acetyloxy-6,7,8,4′-tetramethoxyflavone (5-AcTMF) effectively delayed tumor growth without observable adverse effects. tandfonline.com Immunohistochemistry analysis confirmed that 5-AcTMF induced apoptosis and autophagy in the tumor cells in vivo. tandfonline.com

Similarly, HKH40A, an 8-methoxy analog of WMC79, completely suppressed the growth of the rat transplantable hepatocellular carcinoma (HCC) cell line (JM-1) in an orthotopic model in Fisher 344 rats, also without evidence of toxicity. nih.gov

Wogonin has also been studied in vivo and has been shown to prevent carcinogenesis and metastasis in tumor-bearing mice. cellmolbiol.org For instance, wogonin pre-treated MDA-MB-231 cancer cells showed a significant reduction in metastatic nodules in mice. cellmolbiol.org In another study, wogonoside (B1683319), a glycoside of wogonin, notably reduced p-β-catenin levels in the tumor tissues of mice subcutaneously injected with SCL-1 cells. cellmolbiol.org

These in vivo studies provide crucial evidence for the potential of this compound derivatives as therapeutic agents, demonstrating their efficacy in a more complex biological system.

Modulation of Key Cell Signaling Pathways

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, and its abnormal activation is a hallmark of many cancers, particularly colorectal cancer. mdpi.comresearchgate.net Several this compound derivatives have been shown to modulate this pathway, contributing to their anticancer effects. cellmolbiol.org

Wogonin has been reported to downregulate the Wnt/β-catenin signaling pathway in HCT116 colorectal cancer cells, which is linked to its ability to induce G1 phase cell cycle arrest. nih.gov A derivative of wogonin, LW-213, restricted the accumulation of β-catenin in the nucleus of breast cancer cells. cellmolbiol.org Furthermore, wogonoside was found to suppress the levels of p-β-catenin in SCL-1 and SCC12 cells. cellmolbiol.org

The interaction of β-catenin with the transcription factor TCF4 is a key step in the activation of Wnt target genes. nih.gov A study focused on designing novel 4,7-disubstituted 8-methoxyquinazoline-based derivatives as potential inhibitors of the β-catenin/TCF4 interaction. nih.gov These compounds showed cytotoxic potential against cancer cells with a constitutively activated β-catenin/TCF4 signaling pathway, such as HCT116 and HepG2 cells. nih.gov

The modulation of the Wnt/β-catenin pathway by this compound derivatives highlights a specific molecular mechanism through which these compounds can exert their anticancer activities. By interfering with this key signaling cascade, they can inhibit cancer cell growth and survival.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates diverse cellular functions, including proliferation, survival, and migration. nih.gov Dysregulation of this pathway is implicated in the development and progression of various cancers. oaepublish.com Preclinical studies have investigated the potential of this compound derivatives to modulate this pathway.

One of the most studied this compound derivatives is wogonin (5,7-dihydroxy-8-methoxyflavone). nih.gov Research has shown that wogonin can inhibit the proliferation of human colorectal cancer cells by modulating the signal transducer and activator of transcription 3 (STAT3). nih.gov Specifically, wogonin has been observed to inhibit the phosphorylation of STAT3, which is a key step in its activation. oaepublish.comnih.gov In addition to its effects on colorectal cancer, the impact of JAK inhibitors on the JAK/STAT pathway has been studied in various solid tumor models, where they have been shown to decrease STAT activation and cell proliferation. oaepublish.com

Another derivative, a chalcone (B49325) known as chalcone-9, has demonstrated significant inhibitory effects on the JAK/STAT pathway in triple-negative breast cancer cells. nih.gov This compound was found to inhibit the phosphorylation of JAK1, JAK2, STAT1, and STAT3. nih.gov Furthermore, a natural osalmid (B1677504) derivative, DCZ0858, has been shown to block JAK2/STAT3 signaling, leading to the inhibition of B lymphoma cell survival. mdpi.com

These findings highlight the potential of this compound derivatives as modulators of the JAK/STAT pathway, offering a promising avenue for therapeutic intervention in diseases characterized by aberrant signaling.

VEGF/VEGFR Signaling

The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. nih.gov This process is vital for tumor growth and metastasis. nih.gov Several this compound derivatives have been investigated for their anti-angiogenic properties through the modulation of this pathway.

Wogonin has been shown to inhibit tumor angiogenesis by promoting the degradation of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that regulates the expression of VEGF. researchgate.netresearchgate.net By reducing HIF-1α levels, wogonin effectively downregulates VEGF expression, thereby inhibiting the formation of new blood vessels that tumors need to grow. researchgate.net

In a study focusing on human microvascular endothelial cells, a permethylated form of quercetin, 8-methylquercetin pentamethyl ether (8MQPM), was identified as a potent inhibitor of angiogenesis both in vitro and ex vivo. nih.gov This compound was found to suppress the activation of VEGFR2 and its downstream signaling molecules, including AKT, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.gov The inhibition of these downstream effectors ultimately leads to a reduction in cell viability, migration, and the disruption of microvessel formation. nih.gov

These preclinical findings suggest that this compound derivatives can effectively target the VEGF/VEGFR signaling pathway, presenting a potential strategy for inhibiting tumor-related angiogenesis.

TRAIL-driven Apoptotic Pathways

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent because it can induce apoptosis in various tumor cells while sparing most normal cells. excli.denih.gov However, some cancer cells exhibit resistance to TRAIL-induced apoptosis. Research has explored the ability of this compound derivatives to sensitize cancer cells to TRAIL.

Wogonin has been shown to overcome TRAIL resistance in human T-cell leukemia virus type 1 (HTLV-1)-associated adult T-cell leukemia/lymphoma (ATL) cells. excli.de It achieves this by inhibiting the p53 antagonist MDM2, which leads to an increase in p53 levels. excli.de Elevated p53, in turn, upregulates the expression of TRAIL receptor 2 (TRAIL-R2), also known as death receptor 5 (DR5). excli.de This mechanism also involves the downregulation of the anti-apoptotic protein c-FLIP, a key inhibitor of the death receptor signaling pathway. excli.de

A study on human leukemic MOLT-4 cells, which are relatively resistant to TRAIL, investigated the effects of several methoxyflavone derivatives. nih.gov The derivatives, including 5,7-dimethoxyflavone (B190784) (DMF), 5,7,4'-trimethoxyflavone (TMF), 3,5,7,3',4'-pentamethoxyflavone (PMF), 5-methoxyflavone (B191841) (5-MF), and 2'-methoxyflavone (B191848) (2'-MF), were found to enhance TRAIL-induced apoptosis. nih.gov The study revealed that 5-MF and 2'-MF enhanced this process by up-regulating both DR4 and DR5 and down-regulating the anti-apoptotic proteins cFLIP and Mcl-1. nih.gov This led to the cleavage of Bid, up-regulation of BAX, and subsequent activation of caspase-8 and -3, key executioners of apoptosis. nih.gov

These studies indicate that this compound derivatives can modulate TRAIL-driven apoptotic pathways, potentially overcoming resistance and enhancing the therapeutic efficacy of TRAIL.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. mdpi.com Its aberrant activation is a hallmark of many cancers, contributing to tumor progression and resistance to therapy. mdpi.com Preclinical research has demonstrated that this compound derivatives can modulate this pathway.

In the context of cancer, NF-κB plays a role in promoting tumorigenesis by activating genes involved in cell proliferation and the inhibition of apoptosis. mdpi.com Methoxyflavone derivatives are being explored for their potential to counteract these effects.

The modulation of the NF-κB signaling pathway by this compound derivatives underscores their potential as therapeutic agents for inflammatory conditions and cancer.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular antioxidant responses. frontiersin.org Activation of this pathway helps protect cells from oxidative stress, which is implicated in various diseases, including cancer and inflammatory conditions. frontiersin.org

Wogonin has been shown to mitigate intervertebral disc degeneration and attenuate inflammation in alcoholic liver disease through its effects on the Nrf2 pathway. nih.gov In a mouse model of mastitis, wogonin enhanced the antioxidant response by increasing the levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). frontiersin.org This activation of the Nrf2 pathway leads to an increase in the production of antioxidant enzymes like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD), and a decrease in malondialdehyde (MDA) levels, a marker of oxidative stress. frontiersin.org

The mechanism of Nrf2 activation involves its translocation to the nucleus upon release from its inhibitor, Keap1. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of various antioxidant genes. frontiersin.org This process not only blocks oxidative stress but can also inhibit the pro-inflammatory NF-κB signaling pathway. frontiersin.org

These findings suggest that this compound derivatives, such as wogonin, can harness the protective effects of the Nrf2 signaling pathway, offering a potential therapeutic strategy for conditions associated with oxidative stress and inflammation.

AKT/GSK3β Pathway

The AKT/GSK3β signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. preprints.org Dysregulation of this pathway is frequently observed in cancer, making it an important target for therapeutic intervention. preprints.org

Wogonin has been shown to inhibit the proliferation of human colorectal cancer cells by modulating the PI3K/AKT pathway. nih.gov It has also demonstrated neuroprotective effects by inhibiting glycogen (B147801) synthase kinase 3 beta (GSK3β) through the inhibition of the mammalian target of rapamycin (B549165) (mTOR). researchgate.netresearchgate.net This action inhibits the phosphorylation of tau, a protein implicated in neurodegenerative diseases. researchgate.net

In studies on human microvascular endothelial cells, the this compound derivative 8-methylquercetin pentamethyl ether (8MQPM) was found to suppress the activation of AKT, which is a downstream signaling molecule of VEGFR2. nih.gov This inhibition contributes to the anti-angiogenic effects of the compound. nih.gov

The ability of this compound derivatives to modulate the AKT/GSK3β pathway highlights their potential in the treatment of cancer and neurodegenerative disorders.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival. researchgate.net It is a central component of the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer. mdpi.com

Wogonin has been shown to exert neuroprotective effects by inhibiting mTOR, which in turn leads to the inhibition of glycogen synthase kinase 3 beta (GSK3β) and the subsequent inhibition of tau phosphorylation. researchgate.netresearchgate.net In the context of cancer, wogonin has been observed to induce autophagy, apoptosis, and cell cycle arrest in human colorectal cancer cells through the modulation of the PI3K/AKT pathway, which directly impacts mTOR signaling. nih.gov

Furthermore, black ginger extract, which contains various methoxyflavones, has been shown to suppress the hydrogen peroxide-induced hyperactivation of the PI3K/AKT signaling pathway by regulating the expression of mTOR. numss.com

These preclinical findings indicate that this compound derivatives can modulate the mTOR signaling pathway, suggesting their potential as therapeutic agents for diseases characterized by aberrant mTOR activity, such as cancer and neurodegenerative disorders.

Compound List

Compound Name
2'-methoxyflavone (2'-MF)
3,5,7,3',4'-pentamethoxyflavone (PMF)
5,7,4'-trimethoxyflavone (TMF)
5,7-dimethoxyflavone (DMF)
5-methoxyflavone (5-MF)
8-methylquercetin pentamethyl ether (8MQPM)
Baicalin (B1667713)
Chalcone-9
DCZ0858
Wogonin (5,7-dihydroxy-8-methoxyflavone)

Research Findings on this compound Derivatives and Signaling Pathways

DerivativeSignaling PathwayCell/Model SystemKey Molecular EffectsReference
WogoninJAK/STATHuman colorectal cancer cellsInhibition of STAT3 phosphorylation nih.gov
Chalcone-9JAK/STATTriple-negative breast cancer cellsInhibition of JAK1, JAK2, STAT1, and STAT3 phosphorylation nih.gov
DCZ0858JAK/STATB lymphoma cellsBlockade of JAK2/STAT3 signaling mdpi.com
WogoninVEGF/VEGFR-Degradation of HIF-1α, downregulation of VEGF researchgate.net
8-methylquercetin pentamethyl ether (8MQPM)VEGF/VEGFRHuman microvascular endothelial cellsSuppression of VEGFR2, AKT, ERK, and JNK activation nih.gov
WogoninTRAIL-driven ApoptosisHTLV-1-associated ATL cellsInhibition of MDM2, increased p53, upregulation of TRAIL-R2 (DR5), downregulation of c-FLIP excli.de
5-methoxyflavone (5-MF), 2'-methoxyflavone (2'-MF)TRAIL-driven ApoptosisHuman leukemic MOLT-4 cellsUpregulation of DR4 and DR5, downregulation of cFLIP and Mcl-1, cleavage of Bid, upregulation of BAX, activation of caspase-8 and -3 nih.gov
WogoninNF-κBMouse model of mastitisDownregulation of NF-κB, TNF-α, and IL-1β frontiersin.org
WogoninNrf2Mouse model of mastitisIncreased Nrf2 and HO-1 levels, increased GSH and SOD, decreased MDA frontiersin.org
WogoninAKT/GSK3βHuman colorectal cancer cells, Primary neural astrocytesInhibition of PI3K/AKT pathway, inhibition of GSK3β via mTOR inhibition nih.govresearchgate.net
8-methylquercetin pentamethyl ether (8MQPM)AKT/GSK3βHuman microvascular endothelial cellsSuppression of AKT activation nih.gov
WogoninmTORPrimary neural astrocytes, Human colorectal cancer cellsInhibition of mTOR, leading to inhibition of GSK3β and tau phosphorylation; modulation of PI3K/AKT pathway nih.govresearchgate.netresearchgate.net
Black ginger extract (methoxyflavones)mTOR-Suppression of PI3K/AKT pathway via regulation of mTOR numss.com
Cytochrome P450 (CYP1A1/1B1) Transcription Modulation and Direct Protein Interactions

Methoxyflavones have been shown to modulate the transcription of cytochrome P450 enzymes CYP1A1 and CYP1B1, which are involved in the metabolic activation of procarcinogens. nih.gov This modulation can occur through several mechanisms, including interactions with the aryl hydrocarbon receptor (AhR), which regulates the expression of these enzymes. nih.gov

The effect of methoxyflavones on CYP1A1/1B1 transcription is complex and can be cell-type specific. For example, 5,7-dimethoxyflavone (5,7-DMF) has been observed to inhibit CYP1A1 transcription in some cell lines. nih.gov The expression of CYP1A1 and CYP1B1 can vary significantly between tissues; for instance, after induction, hepatocytes may express exclusively CYP1A1, while esophageal epithelial cells express exclusively CYP1B1. nih.gov The ability of methoxyflavones to diminish the bioactivation of carcinogens is linked to their effects on CYP1A1/1B1 transcription and through direct interactions with the protein. nih.gov

Aryl Hydrocarbon Receptor (AhR) Antagonism

The aryl hydrocarbon receptor (AhR) is a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP1A1. mdpi.com The toxic effects of environmental pollutants like dioxins are mediated through AhR activation. nih.gov Consequently, identifying AhR antagonists is a significant area of research.

Several methoxyflavones have been identified as AhR antagonists. Notably, 3′,4′-dimethoxyflavone (3′,4′-DMF) acts as an AhR antagonist in human breast cancer cells by directly binding to the receptor. nih.gov A particularly potent example is 6,2′,4′-trimethoxyflavone (TMF), which has been characterized as a pure AhR antagonist. nih.gov TMF competes with AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene, effectively blocking the receptor's activity. nih.gov Unlike other documented antagonists that may have partial agonist activity, TMF appears to be a pure antagonist, making it a valuable tool for studying AhR signaling. nih.gov This antagonistic action prevents the downstream transcription of target genes such as CYP1A1. nih.govresearchgate.net

Cyclin-Dependent Kinase (CDK) Inhibitor Induction

Modulation of the cell cycle is a key mechanism in controlling cell proliferation. Cyclin-dependent kinases (CDKs) are crucial drivers of cell cycle progression. researchgate.netmdpi.com Research has shown that certain methoxyflavones can induce cell cycle arrest by affecting CDKs and their inhibitors.

Tangeretin (5,6,7,8,4'-pentamethoxyflavone), a flavonoid containing an 8-methoxy group, has been demonstrated to block cell cycle progression at the G1 phase in human colorectal carcinoma cells. oup.com This effect is mediated through multiple actions. Tangeretin was found to inhibit the kinase activities of Cdk2 and Cdk4 directly. oup.com Furthermore, it elevates the protein levels of the Cdk inhibitors p21 and p27. The increase in p21 correlated with an increase in p53 levels. oup.com By inhibiting the primary drivers of the G1 phase (Cdk2 and Cdk4) and simultaneously increasing the levels of their natural inhibitors (p21 and p27), tangeretin effectively halts cell proliferation. oup.com

CompoundMechanism of ActionEffectReference
Tangeretin (5,6,7,8,4'-pentamethoxyflavone)Inhibition of Cdk2 and Cdk4 kinase activityCell cycle arrest at G1 phase oup.com
Tangeretin (5,6,7,8,4'-pentamethoxyflavone)Increased protein levels of Cdk inhibitor p21Cell cycle arrest at G1 phase oup.com
Tangeretin (5,6,7,8,4'-pentamethoxyflavone)Increased protein levels of Cdk inhibitor p27Cell cycle arrest at G1 phase oup.com
Mitogen-Activated Protein Kinase (MAPK) Signaling Activation

The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are central to the regulation of diverse cellular processes like proliferation, differentiation, and apoptosis. nih.govuniprot.org While the outline specifies activation, preclinical studies on this compound derivatives predominantly report an inhibitory or modulatory effect on MAPK signaling, particularly in the context of inflammation.

For example, wogonin (5,7-dihydroxy-8-methoxyflavone) was found to inhibit the phosphorylation of p38 MAPK and JNK in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury. clinmedjournals.org Similarly, 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF) significantly inhibited the phosphorylation of MEK and ERK in UVB-irradiated human dermal fibroblasts. researchgate.net This inhibition of MAPK activation is often linked to the protective effects of these compounds against cellular stress and inflammation. clinmedjournals.org The activation of MAPK pathways can have dual roles; while often promoting proliferation, sustained activation, particularly of the JNK and p38 pathways, can also trigger apoptosis. nih.govuniprot.org The observed effects of this compound derivatives suggest a modulatory role that suppresses stress- and inflammation-induced MAPK activation.

Anti-inflammatory Effects

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

A significant body of preclinical research has highlighted the anti-inflammatory properties of this compound derivatives, particularly wogonin (5,7-dihydroxy-8-methoxyflavone). These effects are largely attributed to the inhibition of key pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). mdpi.comnih.gov

The production of these mediators is often driven by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Wogonin has been shown to down-regulate the expression of both iNOS and COX-2. nih.govnih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, wogonin significantly inhibited the production of NO. mdpi.com It also effectively reduced PGE2 production in the same cell line. nih.govbiomolther.orgnih.gov When comparing various flavonoids, wogonin demonstrated superior PGE2 inhibitory activity once its incorporation into the cells was taken into account, highlighting its potency. nih.govresearchmap.jpiiarjournals.org These findings clearly establish that derivatives of this compound can suppress inflammatory responses by targeting the iNOS/NO and COX-2/PGE2 pathways. clinmedjournals.orgspandidos-publications.com

CompoundCell/Animal ModelInhibited MediatorUnderlying MechanismReference
Wogonin (5,7-dihydroxy-8-methoxyflavone)RAW 264.7 Mouse MacrophagesNitric Oxide (NO)Inhibition of iNOS expression mdpi.comnih.govbiomolther.org
Wogonin (5,7-dihydroxy-8-methoxyflavone)RAW 264.7 Mouse MacrophagesProstaglandin E2 (PGE2)Inhibition of COX-2 expression nih.govbiomolther.orgnih.gov
Wogonin (5,7-dihydroxy-8-methoxyflavone)Mouse model of contact dermatitisNitric Oxide (NO)Down-regulation of iNOS gene expression nih.gov
Wogonin (5,7-dihydroxy-8-methoxyflavone)Mouse skin inflammation modelProstaglandin E2 (PGE2)Inhibition of TPA-induced COX-2 expression nih.govkoreascience.kr
3,5,6,7,3',4'‑hexamethoxyflavoneRAW 264.7 Macrophage CellsNitric Oxide (NO), Prostaglandin E2 (PGE2)Suppression of iNOS and COX-2 expression spandidos-publications.com

Downregulation of Inflammatory Cytokines (e.g., IL-6, IL-1β, TNF-α)

Preclinical studies have demonstrated the capacity of certain methoxyflavone derivatives to suppress the expression of pivotal pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.govgriffith.edu.au For instance, hispidulin (B1673257) (4′,5,7-trihydroxy-6-methoxyflavone) has been shown to reduce the expression of IL-1β, IL-6, and TNF-α in rat models. nih.gov This anti-inflammatory action is crucial, as these cytokines are key mediators of the inflammatory response, and their overproduction can contribute to tissue damage and the pathogenesis of chronic inflammatory conditions. nih.govcambridge.orgfrontiersin.org The downregulation of these cytokines suggests a potential mechanism by which this compound derivatives may exert anti-inflammatory effects. nih.govgriffith.edu.au Other related flavonoid structures have also been noted for their ability to decrease these inflammatory markers. nih.govscispace.com

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. frontiersin.orgnih.gov Inhibition of COX-2 is a primary target for anti-inflammatory drugs. frontiersin.orgnih.gov Preclinical research indicates that certain flavonoid derivatives can act as inhibitors of COX-2. d-nb.info While direct studies on this compound are specific, the broader class of flavonoids has shown promise in this area. The mechanism of COX inhibitors involves blocking the conversion of arachidonic acid to prostaglandins. nih.gov Both non-selective and COX-2 selective inhibitors exist, with the latter being designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The potential for this compound derivatives to inhibit COX enzymes represents another avenue for their anti-inflammatory activity. frontiersin.orgd-nb.info

Neuroprotective Potential

Beyond their anti-inflammatory effects, derivatives of this compound have garnered attention for their neuroprotective capabilities. These effects are largely attributed to their interaction with neurotrophic signaling pathways that are essential for neuronal survival, growth, and plasticity.

Modulation of Neurotrophic Signaling Pathways

A significant finding in the study of flavonoid derivatives is the activity of 7,8-dihydroxyflavone (B1666355) (7,8-DHF), a metabolite of this compound, as a potent agonist of the Tropomyosin-Related Kinase B (TrkB) receptor. researchgate.netebi.ac.ukmdpi.com The TrkB receptor is the primary signaling receptor for Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, differentiation, and synaptic plasticity. frontiersin.orgnih.gov By binding to and activating the TrkB receptor, 7,8-DHF mimics the effects of BDNF. mdpi.comdovepress.com This activation triggers the dimerization and autophosphorylation of the TrkB receptor, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are vital for promoting neuronal survival and reducing apoptosis. mdpi.commdpi.com The ability of 7,8-DHF to act as a TrkB agonist and cross the blood-brain barrier makes it a compound of significant interest for its neuroprotective potential. ebi.ac.ukmdpi.com

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. nih.gov The activation of TrkB signaling by compounds like 7,8-DHF has been shown to enhance synaptic plasticity. mdpi.comsci-hub.st Preclinical studies have demonstrated that 7,8-DHF can restore synaptic plasticity in models of cognitive impairment. mdpi.comsci-hub.st This enhancement is linked to the activation of downstream signaling pathways that are essential for processes like long-term potentiation (LTP), a cellular mechanism underlying learning and memory. frontiersin.orgmdpi.com The modulation of synaptic plasticity by this compound derivatives underscores their potential to support cognitive function.

The differentiation of neural stem cells into mature neurons is a critical process in brain development and repair. frontiersin.org Methoxyflavones have been investigated for their potential to promote neuron differentiation. dovepress.comresearchgate.net For instance, studies have shown that certain flavonoids can induce neurite outgrowth, a key indicator of neuronal differentiation, in cell culture models like PC12 cells. researchgate.net This effect is often mediated through the activation of signaling pathways such as the ERK1/2 pathway, which is involved in neuronal proliferation and differentiation. researchgate.net The ability of these compounds to promote the development of new neurons suggests a role in neurogenesis and potential therapeutic applications for neurodegenerative conditions. nih.govfrontiersin.org

Attenuation of Neurotoxicity in Preclinical Models (e.g., Aβ-induced, MPTP-induced)

Preclinical research highlights the potential of this compound and its derivatives in mitigating neurotoxicity in models of neurodegenerative diseases. In a mouse model of Parkinson's disease, the administration of tangeretin, a methoxyflavone, demonstrated a protective effect on dopaminergic neurons against the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which is known to induce both oxidative and endoplasmic reticulum stress. nih.govfrontiersin.org This neuroprotection was associated with an increased expression of GRP78, a key molecular chaperone in the ER, within the substantia nigra pars compacta. nih.govfrontiersin.org

Furthermore, studies on 7,8-dihydroxyflavone (7,8-DHF), which can be metabolized to 7-hydroxy-8-methoxyflavone, have shown neuroprotective effects in monkey models of Parkinson's disease treated with 1-methyl-4-phenylpyridinium (MPP+). ebi.ac.uk In the context of Alzheimer's disease, other flavonoids like fisetin (B1672732) have been shown to reduce cell death and decrease levels of α-synuclein, as well as inflammatory and apoptotic markers in cellular models of Parkinson's disease using MPTP. researchgate.net While not directly this compound, these findings on related flavonoids suggest a broader potential for this class of compounds in combating neurotoxicity.

Regulation of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is crucial for protein folding, and disruptions in its function lead to ER stress, a condition implicated in various diseases, including neurodegenerative disorders. Methoxyflavones have been identified as potent agents that protect against ER stress. nih.govphysiology.org In mouse insulinoma MIN6 cells, methoxyflavones were found to mildly activate the eukaryotic initiation factor 2α (eIF2α) and nuclear factor erythroid 2-related factor (Nrf2) pathways, without activating the XBP1 pathway. nih.govphysiology.org This activation leads to the induction of downstream genes such as the 78-kDa glucose-regulated protein (GRP78), an essential molecular chaperone in the ER. nih.govphysiology.org

The protective effects of methoxyflavones against ER stress appear to be modulated by the protein kinase A (PKA) pathway. nih.govphysiology.org This is supported by findings that agents increasing intracellular cAMP levels enhance the protective effect, while PKA inhibitors suppress it. nih.govphysiology.org In vivo studies using tangeretin, a type of methoxyflavone, showed that pretreatment in mice led to increased expression of GRP78 and heme oxygenase-1 (HO-1) in the renal tubular epithelium, preventing cell death induced by tunicamycin, a known ER stress inducer. nih.govphysiology.org This upregulation of protective proteins occurred without the methoxyflavone itself causing ER stress. frontiersin.orgphysiology.org These findings suggest that methoxyflavones could be a therapeutic target for diseases related to ER stress. nih.govphysiology.org Wogonin (5,7-dihydroxy-8-methoxyflavone) has also been shown to reduce ER stress in rat dorsal root ganglion neurons. researchgate.net

Effects on Microglial Polarization

Microglia, the resident immune cells of the central nervous system, can adopt different activation states, or phenotypes, in response to their environment. The pro-inflammatory M1 phenotype is associated with the release of neurotoxic substances, contributing to neuronal damage in neurodegenerative diseases. researchgate.net Flavonoids have demonstrated the ability to modulate microglial activation, steering them away from the neurotoxic M1 state. researchgate.net

For instance, the flavonoid baicalein (B1667712) has been shown to suppress the pro-inflammatory polarization of microglia by inhibiting the TLR4/NF-κB and STAT1 pathways, which are involved in the inflammatory response. nih.govmdpi.com Similarly, tangeretin has been shown to inhibit the production of inflammatory mediators like nitric oxide, tumor necrosis factor-alpha, and interleukin-6 in lipopolysaccharide-stimulated microglia. tandfonline.com While direct studies on this compound's effect on microglial polarization are limited, the actions of related flavonoids suggest a potential mechanism for neuroprotection through the modulation of microglial phenotype. The inhibition of microglial activation is considered a promising therapeutic strategy for neurodegenerative disorders. researchgate.net

Antioxidant Mechanisms

The antioxidant properties of flavonoids, including this compound derivatives, are a key aspect of their biological activity. They employ several mechanisms to protect against oxidative stress.

Reactive Oxygen Species (ROS) Scavenging

Flavonoids are recognized for their capacity to directly scavenge reactive oxygen species (ROS), which are harmful molecules produced during normal metabolism that can damage cells. nih.govjcu.cz This ROS-scavenging ability is attributed to the presence of phenolic hydroxyl groups in their structure, which can donate electrons to neutralize free radicals. nih.gov The general consensus is that a higher number of free hydroxyl groups correlates with greater scavenging activity. lodz.pl Flavonoids can neutralize various ROS, including superoxide anions and hydroxyl radicals. frontiersin.org Under normal physiological conditions, flavonoids act as antioxidants, but they can also exhibit pro-oxidant activity in cancer cells, which can be beneficial in that context. nih.gov Wogonin, a dihydroxyl-8-methoxyflavone, has been noted for its anti-oxidation activities. researchgate.net

Modulation of Antioxidant and Detoxification Enzyme Activities

Beyond direct scavenging and chelation, flavonoids can exert indirect antioxidant effects by modulating the activity of the body's own antioxidant and detoxification enzymes. nih.gov They can enhance the body's defenses by activating antioxidant enzymes. nih.gov For example, some flavonoids can activate signaling pathways that lead to the increased expression and activity of enzymes like superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR). jcu.czxiahepublishing.comfrontiersin.org These enzymes play a crucial role in detoxifying ROS. frontiersin.org For instance, SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized by CAT and GPx. frontiersin.org Studies on polymethoxyflavones (PMFs) have shown they can increase the levels of antioxidant enzymes, thereby reducing oxidative stress. tandfonline.com

Other Pharmacological Activities (Preclinical)

Preclinical research has unveiled a broad spectrum of pharmacological activities for this compound derivatives beyond their primary applications. These studies, conducted in various in vitro and in vivo models, highlight the potential of this class of compounds in diverse therapeutic areas, including pain relief, sedation, muscle relaxation, and the management of infectious and metabolic diseases. researchgate.net, nih.gov Derivatives such as wogonin and scutellarin (B1681692), both of which feature the this compound scaffold, have been subjects of extensive investigation. researchgate.net, researchgate.net, nih.gov

Analgesic Effects

Derivatives of this compound have demonstrated notable analgesic properties in preclinical models. aboutscience.eu, researchgate.net, nih.gov A significant example is 3',4',7,8-tetrahydroxy-3-methoxyflavone, a compound isolated from Pistacia chinensis. aboutscience.eu, nih.gov, nih.gov In a thermally-induced pain model (hot plate test), this compound exhibited a significant, dose-dependent analgesic effect. aboutscience.eu, nih.gov, aboutscience.eu At a dose of 15 mg/kg, it elevated the pain threshold latency time to 24.11 seconds after 120 minutes, a substantial increase compared to controls. researchgate.net, nih.gov The analgesic effect was observed to be significant as early as 30 minutes post-administration. researchgate.net, nih.gov Docking studies suggest that the mechanism behind this analgesic activity may involve the inhibition of cyclooxygenase (COX) and nociceptive pathways. aboutscience.eu, researchgate.net, nih.gov Other flavonoids, while not all 8-methoxy derivatives, have also shown clear analgesic effects, indicating this is a promising area of research for the flavonoid class. mdpi.com

Table 1: Analgesic Activity of 3',4',7,8-tetrahydroxy-3-methoxyflavone

CompoundTest ModelKey FindingProposed MechanismReference
3',4',7,8-tetrahydroxy-3-methoxyflavoneHot Plate Test (in vivo)Significantly prolonged latency time; at 15 mg/kg, latency reached 24.11s at 120 min.Inhibition of COX and nociceptive pathways nih.gov

Sedative Properties

The sedative potential of this compound derivatives has been identified in preclinical studies, often linked to their interaction with the central nervous system. aboutscience.eu, nih.gov The compound 3',4',7,8-tetrahydroxy-3-methoxyflavone showed significant sedative effects in an open field model. aboutscience.eu, nih.gov It markedly reduced the number of lines crossed by the test animals to just 15.23, compared to a negative control value of 180.99, indicating a profound sedative action. researchgate.net, nih.gov Wogonin (5,7-dihydroxy-8-methoxyflavone) is another derivative noted for its sedative properties, which are thought to be mediated through its interaction with benzodiazepine (B76468) binding sites on GABA-A receptors. researchgate.net, researchgate.net, semanticscholar.org Structure-activity relationship analyses have suggested that flavones containing a methoxy group at the 8-position exhibit a high binding affinity for GABA-A receptors, which is a key mechanism for inducing sedation. nih.gov

Muscle Relaxant Properties

In conjunction with their sedative effects, certain this compound derivatives possess muscle relaxant capabilities. aboutscience.eu, nih.gov Preclinical evaluation of 3',4',7,8-tetrahydroxy-3-methoxyflavone using inclined plane and traction tests confirmed its significant muscle relaxant properties. aboutscience.eu, nih.gov, nih.gov The compound demonstrated a dose-dependent effect, achieving up to 70% muscle relaxation at a dose of 15 mg/kg. aboutscience.eu Wogonin has also been reported to have muscle-relaxing properties, similar to benzodiazepines. researchgate.net, researchgate.net The mechanism for these effects is often attributed to the modulation of GABA-A receptors, a common pathway for many muscle relaxant drugs. nih.gov However, some derivatives with high anticonvulsant activity have been shown to act without inducing myorelaxation or sedation, suggesting that these effects can be separated through structural modifications. nih.gov

Table 2: Sedative and Muscle Relaxant Activity of 3',4',7,8-tetrahydroxy-3-methoxyflavone

ActivityCompoundTest ModelKey FindingReference
Sedative3',4',7,8-tetrahydroxy-3-methoxyflavoneOpen Field ModelReduced lines crossed to 15.23 (vs. 180.99 in control). nih.gov
Muscle Relaxant3',4',7,8-tetrahydroxy-3-methoxyflavoneInclined Plane & Traction TestUp to 70% muscle relaxation at 15 mg/kg. aboutscience.eu

Antiviral Activities

The antiviral potential of this compound derivatives has been documented against several viruses. researchgate.net, nih.gov Wogonin and scutellarin derivatives are among those that have shown antiviral properties in preclinical studies. researchgate.net, nih.gov, nih.gov A specific derivative, 5,7,4'-trihydroxy-8-methoxyflavone, isolated from the roots of Scutellaria baicalensis, demonstrated activity against influenza A (H3N2) and B viruses. google.com, thno.org Research has also provided evidence for the multiple pharmacological properties of scutellarin, including antiviral activity. researchgate.net The development of derivatives from these natural flavonoids is an active area of research in the search for new antiviral agents. nih.gov

Antimicrobial Properties

Derivatives of 8-methoxyflavones have been investigated for their ability to combat microbial pathogens. researchgate.net, nih.gov Medicinal chemistry research has focused on synthesizing derivatives of scutellarin and wogonin that exhibit antimicrobial activities. researchgate.net, researchgate.net, nih.gov In one study, a polymethoxyflavone isolated from Loxostylis alata showed activity against Salmonella species. nih.gov However, it was noted that the crude extract of the plant had stronger activity than the isolated compound, suggesting possible synergistic effects between components. nih.gov, up.ac.za Synthetic flavone derivatives have also been created and tested, with some showing potent antibacterial activity against Gram-positive strains, including multidrug-resistant clinical isolates. scielo.br For instance, certain 5,7-diisoprenyloxyflavone derivatives, which share a core structure, were highly active against Staphylococcus aureus. scielo.br

Hypoglycemic Activities

The potential for this compound derivatives to influence glucose metabolism has been explored in preclinical research. researchgate.net, nih.gov Derivatives of scutellarin and wogonin have been synthesized and shown to possess hypoglycemic activities. researchgate.net, researchgate.net, nih.gov Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone), a polymethoxylated flavone, has also been studied for its hypoglycemic effects. niph.go.jp Flavonoids, as a class, are known to exert anti-diabetic effects by targeting multiple pathways, including the regulation of carbohydrate digestion, improving insulin (B600854) signaling and secretion, and enhancing glucose uptake by cells. nih.gov These activities support the investigation of this compound derivatives as potential leads for developing new anti-diabetic agents.

Structure Activity Relationships Sar of 8 Methoxyflavone Derivatives

Influence of Methoxy (B1213986) and Hydroxyl Group Positioning on Bioactivity

The position of methoxy (–OCH₃) and hydroxyl (–OH) groups on the flavone (B191248) skeleton is a critical determinant of the biological activity of 8-methoxyflavone derivatives. Research has shown that both the presence and the specific location of these functional groups can significantly enhance or diminish the pharmacological effects of the compounds.

The A-ring of the flavone structure appears to be particularly important for interaction with target molecules. iiarjournals.orgiiarjournals.org For instance, studies on the antiproliferative activity of various methoxyflavones against HL60 leukemia cells have revealed that the placement of a methoxy group on the A-ring has a significant impact. Specifically, 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) showed moderate activity, whereas 6-methoxyflavone (B191845) was inactive. iiarjournals.orgiiarjournals.org In contrast, the presence of a hydroxyl group on the A-ring had an opposite effect, with 6-hydroxyflavone (B191506) being the only active monohydroxylated derivative on this ring. iiarjournals.orgiiarjournals.org

Furthermore, the degree of methoxylation on the A-ring can enhance activity, while an increase in methoxy groups on the B-ring tends to reduce it. iiarjournals.orgiiarjournals.org This suggests a complex relationship between the number and position of methoxy groups and their antiproliferative effects. The substitution pattern on the B-ring also plays a crucial role. For example, the presence of a 4'-hydroxy group or a 3',4'-dihydroxy (catechol) structure in the B-ring is considered essential for effective radical scavenging and other biological activities. irb.hr

Interestingly, the interplay between hydroxyl and methoxy groups can be synergistic. The presence of a hydroxyl group can offset some of the drawbacks of methoxy groups, such as extreme lipophilicity, by introducing polarity and the capacity for hydrogen bonding. preprints.orgmdpi.compreprints.org This balance is crucial, as excessive hydroxylation can lead to a highly polar surface, which may reduce effectiveness. preprints.orgpreprints.org

Some studies have also highlighted the importance of specific substitution patterns for certain activities. For example, 5,7-dihydroxy-8-methoxyflavone, also known as wogonin (B1683318), is a naturally occurring flavonoid with various pharmacological properties. researchgate.netresearchgate.netresearchgate.networldscientific.com The specific arrangement of hydroxyl and methoxy groups in wogonin contributes to its bioactivity.

The following table summarizes the antiproliferative activity of selected methoxy and hydroxy-substituted flavones, illustrating the influence of substituent positioning.

Compound NameA-Ring SubstituentsB-Ring SubstituentsAntiproliferative Activity (IC₅₀ in µM)
5-Methoxyflavone5-OCH₃None48
6-Methoxyflavone6-OCH₃None>400
7-Methoxyflavone7-OCH₃None68
6-Hydroxyflavone6-OHNone89
5,4'-Dimethoxyflavone5-OCH₃4'-OCH₃36
5,3'-Dimethoxyflavone5-OCH₃3'-OCH₃46
5,3',4'-Trihydroxyflavone5-OH3',4'-(OH)₂13
5,4'-Dihydroxyflavone5-OH4'-OH28

Data sourced from studies on HL60 cells. iiarjournals.orgiiarjournals.org

Positional Isomerism and Pharmacological Efficacy

Positional isomerism, where functional groups are located at different positions on the flavone core, significantly impacts the pharmacological efficacy of this compound derivatives. The spatial arrangement of these groups affects how the molecule interacts with biological targets, leading to variations in activity even among closely related isomers.

A clear example of this is seen in the differential antiproliferative activities of monomethoxyflavones. As previously mentioned, 5-methoxyflavone and 7-methoxyflavone exhibit moderate cytotoxic effects, while their positional isomer, 6-methoxyflavone, is largely inactive. iiarjournals.orgiiarjournals.org This demonstrates that moving the methoxy group from the C-5 or C-7 position to the C-6 position on the A-ring drastically alters the molecule's ability to inhibit cell growth.

Similarly, the positioning of hydroxyl groups also leads to significant differences in bioactivity. Among the monohydroxylated flavones on the A-ring, only 6-hydroxyflavone displayed activity, while other isomers did not. iiarjournals.orgiiarjournals.org This highlights the specific structural requirements for interaction with the cellular targets responsible for the observed antiproliferative effects.

The influence of positional isomerism extends to the B-ring as well. The substitution pattern on this ring is crucial for various biological activities. For instance, the presence of a 3',4'-dihydroxy configuration is a key feature for potent antioxidant activity. irb.hr The relative positioning of hydroxyl and methoxy groups on the B-ring can also influence cytotoxicity. In some cases, a 4'-hydroxy group is favored over a 3'-hydroxy group for enhanced anticancer effects in certain cell lines. preprints.org

The following table provides a comparative view of the pharmacological efficacy of positional isomers of methoxy- and hydroxy-substituted flavones.

CompoundPosition of -OCH₃ on A-RingPosition of -OH on A-RingAntiproliferative Activity (IC₅₀ in µM)
5-Methoxyflavone5-48
6-Methoxyflavone6->400
7-Methoxyflavone7-68
6-Hydroxyflavone-689

Data based on antiproliferative activity in HL60 cells. iiarjournals.orgiiarjournals.org

Impact of Substituents on Lipophilicity and Cellular Uptake

The nature and position of substituents on the flavone nucleus of this compound derivatives have a profound effect on their lipophilicity, which in turn governs their ability to cross cell membranes and accumulate within cells. Lipophilicity is a key physicochemical property that influences the pharmacokinetic and pharmacodynamic profiles of these compounds.

Methoxy groups, being less polar than hydroxyl groups, generally increase the lipophilicity of flavonoids. preprints.orgmdpi.com This enhanced lipophilicity can lead to better permeability across the lipid bilayers of cell membranes, potentially increasing their bioavailability and intracellular concentration. innovareacademics.in O-methylation can also protect polyphenols from rapid metabolism in the liver. innovareacademics.in However, excessive lipophilicity can be detrimental, leading to reduced water solubility and potentially hindering the transport of the drug to its target site. preprints.orgmdpi.comresearchgate.net

An interesting structural feature that affects lipophilicity is the formation of intramolecular hydrogen bonds. For instance, a hydroxyl group at the C-5 position can form a hydrogen bond with the carbonyl group at the C-4 position. preprints.orgmdpi.com This interaction increases the lipophilic character of the flavone, which can enhance its cytotoxic effects on certain cancer cell lines. mdpi.com

Studies on the cellular uptake of flavonoids have shown that structural modifications, such as prenylation, can dramatically increase their anti-influenza virus activity by enhancing their affinity for cells. mdpi.com While not a direct substituent on the this compound core, this illustrates the principle that modifications affecting lipophilicity and cell affinity are critical for bioactivity.

The following table illustrates how different substituents can affect the lipophilicity and cellular uptake of flavone derivatives.

Compound TypeKey SubstituentsGeneral Impact on LipophilicityConsequence for Cellular Uptake
MethoxyflavonesMethoxy groupsIncreasedGenerally enhanced, but can be limited by low water solubility
HydroxyflavonesHydroxyl groupsDecreased (more polar)Can be lower than methoxy counterparts, but crucial for target interaction
Prenylated FlavonoidsPrenyl groupsSignificantly IncreasedEnhanced affinity for and uptake into cells mdpi.com
Flavones with 5-OH group5-Hydroxy groupIncreased (due to intramolecular H-bond)Can lead to enhanced drug-lipid transfer and activity preprints.orgmdpi.com

Relationship between Structural Features and Specific Target Interactions

The specific structural features of this compound derivatives are crucial for their interaction with various biological targets, including enzymes, receptors, and other proteins. The three-dimensional shape of the molecule, the distribution of electrostatic charges, and the presence of hydrogen bond donors and acceptors all contribute to the specificity and affinity of these interactions.

The flavonoid skeleton itself, a 1,3-diphenylpropane (B92013) structure, provides a scaffold that can fit into the binding sites of various proteins. nih.gov The planarity of the aromatic rings and the nature of the C-ring can influence how the molecule docks with its target. For example, the C2-C3 double bond in the C-ring of flavones contributes to a planar structure, which can be important for certain biological activities.

The hydroxyl and methoxy groups on the flavone nucleus act as pharmacophores, the parts of the molecule responsible for its biological activity. nih.gov Hydroxyl groups can act as hydrogen bond donors, forming crucial interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. reading.ac.uk Methoxy groups, on the other hand, are hydrogen bond acceptors and can also engage in hydrophobic interactions. reading.ac.uk

For instance, the antiplatelet activity of certain flavones has been shown to be dependent on the presence of free hydroxyl groups, which act as hydrogen bond donors. reading.ac.uk In this context, their corresponding methoxy derivatives were found to be less effective. reading.ac.uk

In the context of anticancer activity, the substitution pattern on both the A and B rings can determine the specific signaling pathways that are modulated. The presence of a 3',4'-dihydroxy moiety on the B-ring is often associated with potent radical scavenging activity, which is a key mechanism for the antioxidant and anticancer effects of many flavonoids. irb.hr

Furthermore, flavonoids have been shown to interact with adenosine (B11128) receptors, and their affinity and selectivity for different receptor subtypes (A₁, A₂ₐ, A₃) are highly dependent on their substitution patterns. nih.gov Methylation of hydroxyl groups has been shown to enhance affinity for the A₃ receptor in some cases. nih.gov

The following table summarizes the relationship between key structural features of flavone derivatives and their interactions with specific biological targets.

Structural FeatureExample of Target InteractionResulting Biological Activity
3',4'-Dihydroxy (catechol) group on B-ringRadical scavengingAntioxidant, Anticancer irb.hr
Free hydroxyl groupsHydrogen bond donors in enzyme active sitesAntiplatelet activity reading.ac.uk
Methoxy groupsHydrophobic interactions and hydrogen bond acceptorsModulation of various enzyme and receptor functions
C2-C3 double bond in C-ringContributes to planar structureImportant for binding to various protein targets
5,7-Dihydroxy-8-methoxy substitution pattern (Wogonin)Interaction with various kinases and signaling proteinsAnticancer, Anti-inflammatory researchgate.netresearchgate.networldscientific.com
Specific polymethoxylation patternsBinding to adenosine receptorsModulation of cardiovascular and nervous system functions nih.gov

Research Methodologies and Approaches

Analytical Techniques for Isolation, Identification, and Quantification

The isolation, identification, and quantification of 8-Methoxyflavone and related methoxyflavones from various sources, including plant extracts and biological samples, rely on a combination of advanced analytical techniques. These methods provide the necessary sensitivity and selectivity to analyze complex mixtures and accurately determine the presence and concentration of specific compounds.

Chromatographic Methods (HPLC, UHPLC, GC-MS)

Chromatographic techniques are fundamental for separating this compound from other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids, including this compound. mdpi.comnih.govopenaccessjournals.com It is often coupled with a photodiode array (PDA) detector for simultaneous detection and quantification at multiple wavelengths. researchgate.netmdpi.com HPLC methods have been developed for the simultaneous quantification of multiple flavonoids in various plant species. scielo.br For instance, an HPLC-DAD method was established for the quantitative analysis of six flavonoids in different Scutellaria taxa. scielo.br The versatility of HPLC allows for the analysis of both volatile and non-volatile compounds, making it a suitable choice for a broad range of samples. openaccessjournals.comhplcvials.com

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.net UHPLC is often coupled with mass spectrometry for enhanced sensitivity and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. hplcvials.com It has been employed for the analysis of methoxyflavones in plant extracts. myfoodresearch.com For instance, GC-MS analysis of Cannabis sativa L. seed extracts revealed the presence of various compounds, including this compound. researchgate.net The coupling of GC with MS allows for the identification of compounds based on their mass-to-charge ratio, providing detailed structural information. hplcvials.com

Table 1: Chromatographic Methods for this compound Analysis
TechniqueAbbreviationCommon DetectorsKey Applications
High-Performance Liquid ChromatographyHPLCPhotodiode Array (PDA), Ultraviolet (UV)Quantification in plant extracts and biological samples researchgate.netscielo.brresearchgate.net
Ultra-High-Performance Liquid ChromatographyUHPLCMass Spectrometry (MS)High-resolution separation and analysis researchgate.net
Gas Chromatography-Mass SpectrometryGC-MSMass Spectrometry (MS)Analysis of volatile and semi-volatile methoxyflavones myfoodresearch.comresearchgate.net

Spectroscopic Techniques (UV-Vis, IR, NMR, MS, HRESIMS)

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. labmanager.comsolubilityofthings.comthieme.de

Ultraviolet-Visible (UV-Vis) Spectroscopy is a fundamental technique used for the preliminary identification and quantification of flavonoids. labmanager.commdpi.com The UV spectrum of a flavonoid provides information about the substitution pattern on its A and B rings. phcogj.com UV-Vis spectroscopy is often used in conjunction with shift reagents to locate hydroxyl groups on the flavonoid nucleus. phcogj.com

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. labmanager.comsolubilityofthings.com The IR spectrum of this compound would show characteristic absorption bands for the carbonyl group, aromatic rings, and the methoxy (B1213986) group. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic compounds. mdpi.comscielo.brnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR techniques are used to assign all the proton and carbon signals in the molecule, confirming its structure. scielo.br NMR data for various methoxyflavones have been reported in the literature, aiding in their identification. up.ac.zasilae.itnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. nih.govmsu.edu High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. mdpi.com The fragmentation patterns of flavonoids in MS/MS experiments can provide valuable structural information, such as the location of substituents on the flavonoid skeleton. mdpi.comresearchgate.netresearchgate.net

Table 2: Spectroscopic Techniques for this compound Identification
TechniqueAbbreviationInformation Provided
Ultraviolet-Visible SpectroscopyUV-VisElectronic transitions, substitution patterns mdpi.comphcogj.com
Infrared SpectroscopyIRFunctional groups labmanager.comscielo.br
Nuclear Magnetic Resonance SpectroscopyNMRDetailed molecular structure, atom connectivity scielo.brup.ac.za
Mass SpectrometryMSMolecular weight, fragmentation pattern msu.edumdpi.com
High-Resolution Electrospray Ionization Mass SpectrometryHRESIMSAccurate mass, elemental composition mdpi.com

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS, GC-MS-MS, LC-HRMS-SPE-NMR)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a comprehensive analysis of complex mixtures. chromatographytoday.comnih.govresearchgate.netresearchgate.net

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and selective technique used for the quantification of compounds in complex matrices. mdpi.com It involves the separation of components by LC, followed by mass spectrometric analysis where a specific ion is selected and fragmented to produce a characteristic fragmentation pattern, enhancing specificity. nih.govresearchgate.net

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) directly couples HPLC with NMR, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. nih.govnih.gov This technique is particularly useful for the structural elucidation of unknown compounds in a mixture without the need for prior isolation. researchgate.net

LC-HRMS-SPE-NMR combines liquid chromatography, high-resolution mass spectrometry, solid-phase extraction (SPE), and NMR spectroscopy. nih.gov In this setup, compounds separated by LC are identified by HRMS, and then specific peaks of interest are trapped on an SPE cartridge. The trapped compound is then eluted into the NMR spectrometer for detailed structural analysis. nih.gov This powerful combination allows for the comprehensive analysis of trace analytes in highly complex mixtures. nih.gov

In Vitro Experimental Models

In vitro experimental models are crucial for investigating the biological activities and mechanisms of action of this compound at the cellular and molecular level.

Mammalian Cell Culture Systems (e.g., Cancer Cell Lines, Macrophages, Neuronal Cells)

Mammalian cell culture systems are widely used to study the effects of this compound on various physiological and pathological processes.

Cancer Cell Lines: A variety of human cancer cell lines are used to evaluate the anticancer potential of methoxyflavones. mdpi.com For example, studies have investigated the cytotoxic activity of methoxyflavone analogs against breast cancer cell lines (e.g., HCC1954) and colon cancer cell lines (e.g., HCT116). mdpi.com The effect of this compound (wogonin) has also been studied in the context of skin inflammation. nih.gov

Macrophages: Macrophage cell lines, such as RAW 264.7, are commonly used to study the anti-inflammatory properties of compounds. researchmap.jp These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, and the ability of this compound to modulate this response, for instance by inhibiting the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), can be assessed. researchmap.jp The inhibitory effects of flavones from Scutellariae radix on Propionibacterium acnes-induced cytokine production have been investigated in THP-1 cells, a human monocytic cell line. mdpi.com

Neuronal Cells: While specific studies on this compound in neuronal cells are less common, related flavonoids have been investigated for their neuroprotective effects. The general use of neuronal cell cultures allows for the study of a compound's potential to protect against neurotoxicity and oxidative stress.

Enzyme Assays

Enzyme assays are employed to determine the inhibitory or activating effect of this compound on specific enzymes. thermofisher.cnipatherapeutics.comsigmaaldrich.com These assays are critical for elucidating the molecular mechanisms underlying the biological activities of the compound. For instance, the anti-inflammatory effects of flavonoids are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). The inhibitory activity of wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone) on the enzymatic activity of CYP1A1 has been demonstrated. researchgate.net Enzyme assays were also used to investigate the activity of flavocoxid, a mixture containing baicalin (B1667713) and catechin, on COX enzymes. semanticscholar.org

Table 3: Common In Vitro Models for this compound Research
Model SystemCell/Enzyme TypeResearch Focus
Mammalian Cell CultureCancer Cell Lines (e.g., HCT116, HCC1954)Anticancer activity, cytotoxicity mdpi.com
Macrophages (e.g., RAW 264.7, THP-1)Anti-inflammatory effects, cytokine production researchmap.jpmdpi.com
Enzyme AssaysCyclooxygenases (COX), Cytochrome P450s (e.g., CYP1A1)Anti-inflammatory mechanisms, metabolic effects researchgate.netsemanticscholar.org

Preclinical In Vivo Animal Models

Preclinical in vivo studies using animal models are essential for evaluating the physiological effects of compounds in a complex biological system. These models allow researchers to investigate the therapeutic potential of this compound and its derivatives in various disease states.

Derivatives of this compound have been tested in a range of animal models for inflammation, neurodegeneration, and cancer.

Inflammation Models: Wogonin (5,7-dihydroxy-8-methoxyflavone) has demonstrated potent anti-inflammatory effects in several in vivo models. mdpi.com In a mouse model of sub-chronic skin inflammation induced by tetradecanoylphorbol-13-acetate (TPA), topically applied wogonin significantly lowered the mRNA levels of pro-inflammatory molecules like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). nih.gov A similar effect was noted in an acute arachidonic acid-induced ear edema model. nih.gov Furthermore, the related compound 3',4',7,8-tetrahydroxy-3-methoxyflavone was shown to reduce paw edema in a carrageenan-induced inflammation model in mice, with its effect attributed to the inhibition of COX pathways. aboutscience.euresearchgate.net

Neurodegenerative Disease Models: The neuroprotective properties of wogonin have been demonstrated in animal models of acute brain injury, which are often used to study mechanisms relevant to neurodegenerative diseases. nih.govamegroups.cn In a rat model of transient global ischemia, wogonin treatment attenuated the death of hippocampal neurons. nih.govpsu.edu This neuroprotective effect was associated with the inhibition of inflammatory activation of microglia, a key component in the pathology of many neurodegenerative conditions. nih.govpsu.edu A similar neuroprotective outcome was observed in a mouse model of excitotoxic injury induced by kainate injection. nih.gov Studies have also shown that 7,8-dihydroxyflavone (B1666355), a related flavonoid, is metabolized in monkeys to 7-hydroxy-8-methoxyflavone and provides neuroprotection in a primate model of Parkinson's disease. researchgate.net

Cancer Models: While specific in vivo cancer studies focusing solely on this compound are limited, research on related flavonoids provides insight into the models used. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly employed. nih.govnih.gov These models have been used to test the efficacy of natural product aromatase inhibitors and other flavonoids against breast and colon cancer tumor growth. nih.govnih.gov Preclinical studies have indicated that wogonin can suppress tumor growth in models of breast, colorectal, and gastric cancer, primarily by inducing apoptosis and inhibiting the cell cycle. researchgate.netnih.gov

Disease AreaAnimal ModelCompoundKey Findings
InflammationTPA-induced ear edema (mouse)Wogonin (5,7-dihydroxy-8-methoxyflavone)Potently lowered mRNA levels of COX-2 and TNF-α. nih.govclinmedjournals.org
InflammationCarrageenan-induced paw edema (mouse)3',4',7,8-tetrahydroxy-3-methoxyflavoneSignificantly reduced inflammatory reactions by 67.09% after five hours. aboutscience.euresearchgate.net
NeurodegenerationTransient global ischemia (rat)Wogonin (5,7-dihydroxy-8-methoxyflavone)Conferred neuroprotection by attenuating the death of hippocampal neurons and inhibiting microglial activation. nih.govamegroups.cnpsu.edu
NeurodegenerationExcitotoxic injury by kainate injection (mouse)Wogonin (5,7-dihydroxy-8-methoxyflavone)Markedly down-regulated microglial activation, providing a neuroprotective effect. nih.govpsu.edu
NeurodegenerationMPTP-induced Parkinson's disease model (monkey)7-hydroxy-8-methoxyflavone (metabolite of 7,8-DHF)7,8-DHF, a precursor, demonstrated a neuroprotective role for dopaminergic neurons. researchgate.net
CancerMCF-7 xenograft model (mouse)Aromatase Inhibitors (General)This model is commonly used to evaluate the in vivo efficacy of natural product aromatase inhibitors. nih.gov

The selection and design of animal models for testing this compound and its derivatives are critical for obtaining relevant and translatable results. The choice of model is dictated by the specific biological activity being investigated.

For studying anti-inflammatory properties, models like carrageenan-induced paw edema are frequently chosen because they produce a highly reproducible and easily quantifiable acute inflammatory response, making them ideal for screening potential anti-inflammatory agents. aboutscience.euresearchgate.net TPA-induced skin inflammation models are useful for investigating topical anti-inflammatory effects and changes in gene expression within the affected tissue. nih.gov

In neurodegeneration research, models are selected to mimic specific aspects of human disease pathology. For instance, transient global ischemia induced by four-vessel occlusion simulates conditions of stroke and allows for the study of delayed neuronal death and protective mechanisms in specific brain regions like the hippocampus. nih.govpsu.edu Excitotoxic injury models using agents like kainate are valuable for examining neuronal death caused by overstimulation of glutamate (B1630785) receptors, a mechanism implicated in epilepsy and other neurological disorders. nih.gov

For cancer research, the use of xenograft models, such as implanting human breast cancer cells (e.g., MCF-7) into immunodeficient mice, is a standard approach. nih.govconicet.gov.ar This allows for the assessment of a compound's direct effect on human tumor growth in a complex in vivo environment. The selection of the cell line is crucial; for example, MCF-7 cells are estrogen-receptor-positive and express aromatase, making them a relevant model for testing potential aromatase inhibitors. nih.govconicet.gov.ar

Computational and In Silico Approaches

Computational methods provide powerful tools for predicting and explaining the biological activities of molecules like this compound, guiding further experimental research.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of ligands with protein targets.

Docking studies have been employed to understand the mechanisms behind the observed biological effects of this compound derivatives. For example, the analgesic and anti-inflammatory effects of 3',4',7,8-tetrahydroxy-3-methoxyflavone have been rationalized through docking studies, which indicated that its therapeutic action is likely due to the inhibition of COX and nociceptive pathways. aboutscience.euaboutscience.euaboutscience.eu In the field of neurodegeneration, docking computations predicted that wogonin binds to the TrkB receptor, providing a structural hypothesis for its neuroprotective activities. nih.gov Similarly, docking simulations of 5,7-dihydroxy-8-methoxyflavone with the human androgen receptor revealed significant binding affinity, suggesting a potential role in modulating this receptor's activity. f1000research.com These in silico studies help to identify key amino acid residues involved in the binding and provide a basis for designing more potent and selective derivatives.

Target ProteinCompoundDocking Score / Binding EnergyFinding
Cyclooxygenase (COX)3',4',7,8-tetrahydroxy-3-methoxyflavoneNot specified, but showed strong binding.Docking studies indicated the compound's therapeutic effect is due to inhibiting COX and nociceptive pathways. aboutscience.euaboutscience.euaboutscience.eu
Tropomyosin-Related Kinase B (TrkB)Wogonin (5,7-dihydroxy-8-methoxyflavone)Docking Score: 44.08Predicted to bind to the neurotrophin-binding domain of the TrkB receptor. nih.gov
Human Androgen Receptor (hAR)5,7-dihydroxy-8-methoxyflavoneΔG = -8.26 kcal/molExhibited significant binding affinity with the hAR protein. f1000research.com
Various Cancer Targets (e.g., TNF, TP53)WogoninBinding Energy ≤ -5.00 kJ/mol (Screening Criterion)Showed high affinity with key cancer-related targets identified via network pharmacology. nih.gov
Angiotensin-Converting Enzyme 2 (ACE2)5,7,4'-Trihydroxy-8-methoxyflavone-8.2 kcal/molComputer analysis revealed a strong binding energy with the ACE2 protein. unipd.it

Network pharmacology is an emerging discipline that aims to understand drug action and complex diseases from a holistic, systems-level perspective. semanticscholar.org This approach is particularly well-suited for studying compounds from traditional medicines, which often act on multiple targets simultaneously. semanticscholar.orgnih.gov Instead of the traditional "one drug, one target" model, network pharmacology investigates the complex interactions between drug components and a network of biological targets. semanticscholar.org

This methodology has been applied to study the mechanisms of Scutellaria baicalensis, a medicinal herb rich in flavonoids including wogonin (5,7-dihydroxy-8-methoxyflavone). semanticscholar.orgresearchgate.net By constructing and analyzing compound-target-pathway networks, researchers can identify the key active components and their collective effects on disease-related pathways. tmrjournals.com For instance, network pharmacology studies have been used to elucidate the multi-target mechanisms of wogonin and other flavonoids from Scutellaria against hepatocellular carcinoma and type 2 diabetes. semanticscholar.orgresearchgate.net These analyses have identified key targets and signaling pathways, such as the PI3K-Akt pathway, that are modulated by these compounds, providing a deeper understanding of their therapeutic potential. semanticscholar.org

Protein-Protein Interaction Analysis

The investigation of how this compound and related compounds interact with proteins is crucial for understanding their mechanisms of action. While comprehensive protein-protein interaction (PPI) network studies specifically targeting this compound are not extensively detailed in the available literature, computational approaches like molecular docking and network pharmacology are commonly employed to predict and analyze these interactions for flavonoids.

Molecular docking studies, for instance, have been utilized to explore the interaction of flavonoids with specific protein targets. In a study focused on amyloid-β fibrils, which are implicated in Alzheimer's disease, the closely related compound 8-hydroxy-7-methoxyflavone (B191463) was shown to interact with the fibrils through both hydrophobic interactions and hydrogen bonding. preprints.org The analysis identified specific amino acid residues, such as ALA 30 and ASN 27, as key points of contact. preprints.org This type of analysis provides insight into the binding affinity and the stability of the protein-ligand complex, which are essential for predicting a compound's potential biological activity. preprints.org

Table 1: Example of Molecular Docking Interaction Data for a Related Methoxyflavone (Data for 8-hydroxy-7-methoxyflavone interacting with Amyloid-β Fibrils)

Interacting ResidueInteraction TypeDistance (Å)
ALA 30BHydrophobic3.90
ALA 30CHydrophobic3.65
ASN 27BHydrogen Bond3.03
ASN 27BHydrogen Bond2.30
ASN 27CHydrogen Bond2.24
ALA 30CHydrogen Bond3.11
ALA 30DHydrogen Bond2.13
Data sourced from a study on 8-hydroxy-7-methoxyflavone. preprints.org

Quantum Chemical Calculations and Structural Parameter Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and geometric properties of molecules like this compound. imist.maresearchgate.net These computational methods allow for the prediction of various molecular descriptors that are key to understanding the compound's reactivity and potential interactions.

DFT calculations are used to optimize the molecular geometry of a compound to its lowest energy state. researchgate.net From this optimized structure, a wealth of information can be derived, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface. These parameters are fundamental to predicting how the molecule will behave in a chemical reaction and how it will interact with biological targets. researchgate.net

For flavonoids, DFT studies have been employed to develop Quantitative Structure-Activity Relationships (QSAR), which correlate the calculated structural and electronic properties with observed biological activities, such as antioxidant potential. imist.maresearchgate.net For instance, a QSAR study that included this compound utilized DFT to calculate descriptors related to its electronic structure to model its antiradical properties. imist.maresearchgate.net

While a detailed table of all calculated structural parameters for this compound from a single, dedicated computational study is not available in the searched literature, such analyses typically yield data on bond lengths, bond angles, and dihedral angles. These values provide a precise three-dimensional picture of the molecule. Furthermore, analysis of the Mulliken atomic charges can reveal the distribution of charge across the molecule, highlighting atoms that are likely to participate in electrostatic interactions or hydrogen bonding. The table below provides an example of the type of structural and electronic data that can be generated for a flavonoid through DFT calculations.

Table 2: Representative Data from Quantum Chemical Calculations for Flavonoids

ParameterDescriptionRepresentative Value Range
Total Energy The total electronic energy of the optimized molecule.Varies based on method/basis set
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-6.0 to -5.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-2.0 to -1.0 eV
Energy Gap (ΔE) The difference between LUMO and HOMO energies.3.0 to 5.0 eV
Dipole Moment A measure of the molecule's overall polarity.1.0 to 5.0 Debye
Mulliken Charge on O(C4) The partial charge on the carbonyl oxygen atom.-0.5 to -0.7 e
C2-C3 Bond Length The distance between carbon 2 and 3 in the C-ring.~1.35 Å
C4=O Bond Length The length of the carbonyl double bond.~1.23 Å
Note: These are representative values for flavonoids and are not specific to this compound. Actual values depend on the specific molecule and the computational method used.

Future Research Directions and Knowledge Gaps

Elucidation of Novel Molecular Targets and Signaling Cascades for 8-Methoxyflavone Derivatives

While current research has identified several signaling pathways modulated by methoxyflavones, a comprehensive understanding of their molecular interactions is still lacking. Future studies should aim to uncover novel molecular targets and further delineate the signaling cascades affected by this compound and its derivatives.

Methoxyflavones have been shown to influence a variety of signaling pathways crucial in cancer cell apoptosis, including the PI3K/AKT, Wnt/β-catenin, JAK/STAT, and MAPK pathways. nih.gov For instance, the activation of the extrinsic apoptosis pathway, involving the cleavage of caspase-8 and PARP, has been observed in breast cancer cells treated with certain flavones. nih.gov The methoxy (B1213986) group in naturally occurring flavones is thought to enhance cytotoxic activity by targeting protein markers and facilitating ligand-protein binding, which in turn activates downstream signaling pathways leading to cell death. mdpi.comnih.govpreprints.org

However, the specific kinases, phosphatases, transcription factors, and epigenetic modifiers that are direct targets of this compound derivatives remain largely unidentified. Advanced techniques such as chemical proteomics, affinity chromatography, and computational modeling could be employed to identify these direct binding partners. Furthermore, investigating the impact of these derivatives on less-explored signaling pathways, such as those involved in cellular metabolism, autophagy, and senescence, could reveal new therapeutic opportunities. A deeper understanding of these molecular interactions will be crucial for the rational design of more potent and selective this compound-based drugs.

Wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone) is a notable O-methylated flavone (B191248) that has garnered attention for its ability to target a wide array of cell signaling pathways in various cancers. colab.ws Research into derivatives of wogonin and the related baicalein (B1667712) has led to the synthesis of compounds with a range of medicinal properties, including antitumor and anti-inflammatory activities. nih.gov

Table 1: Key Signaling Pathways Modulated by Methoxyflavones

Signaling PathwayRole in DiseasePotential Effect of Methoxyflavone Modulation
PI3K/AKTCell proliferation, survival, and growthInhibition can lead to apoptosis in cancer cells.
Wnt/β-cateninCell fate determination, proliferation, and migrationModulation can impact cancer progression.
JAK/STATImmune response, cell growth, and apoptosisInhibition of abnormal activation can prevent tumorigenesis.
MAPKCell proliferation, differentiation, and stress responseRegulation can influence cancer cell survival.

Comprehensive Mechanistic Studies of Bioactivity in Diverse Biological Systems

The biological activities of this compound and its analogs have been primarily studied in the context of cancer. To broaden their therapeutic potential, it is essential to conduct comprehensive mechanistic studies in a wider range of biological systems. This includes investigating their effects on inflammatory, metabolic, cardiovascular, and neurodegenerative diseases.

The structure-activity relationship (SAR) of methoxyflavones plays a critical role in their bioactivity. nih.gov For example, the position of the methoxyl group on the A-ring of the flavone nucleus has been shown to significantly affect antiproliferative activity in HL60 leukemia cells. iiarjournals.org Specifically, 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) displayed moderate activity, whereas 6-methoxyflavone (B191845) was inactive. iiarjournals.org This highlights the importance of the substitution pattern for interaction with target molecules. iiarjournals.org

Future research should focus on elucidating the mechanisms by which this compound derivatives exert their effects in these diverse systems. For example, in the context of inflammation, studies could investigate their impact on immune cell function, cytokine production, and inflammatory signaling pathways. In metabolic disorders, research could focus on their effects on glucose and lipid metabolism, insulin (B600854) signaling, and mitochondrial function. Such studies will not only expand the potential applications of these compounds but also provide a more holistic understanding of their biological effects.

Advancements in Synthetic Methodologies for Novel Analogues

The development of novel and efficient synthetic methodologies is crucial for generating a diverse library of this compound analogues for biological screening. While several synthetic routes exist, there is a need for more versatile and scalable methods that allow for precise control over the substitution patterns on the flavone scaffold.

Recent advancements in synthetic organic chemistry, such as C-H activation, flow chemistry, and biocatalysis, could be leveraged to streamline the synthesis of this compound derivatives. The Suzuki-Miyaura cross-coupling reaction has been utilized for the preparation of functionalized flavones, including the synthesis of new derivatives with substitutions at the C-8 position. nih.govmdpi.com This method has been used to introduce aryl, heteroaryl, alkyl, and boronate substituents, enabling the creation of a library of compounds for biological evaluation. nih.govmdpi.com

Furthermore, the development of methods for the late-stage functionalization of the this compound core would be highly valuable. This would allow for the rapid diversification of lead compounds, facilitating the optimization of their pharmacological properties. The synthesis of hybrid molecules that combine the this compound scaffold with other bioactive pharmacophores is another promising avenue for the development of novel therapeutic agents with unique mechanisms of action. A key area of focus should be on creating analogues with improved solubility and bioavailability, as the lipophilic nature of many methoxyflavones can hinder their clinical application. mdpi.comnih.gov

Development of More Predictive Preclinical Animal Models

The translation of promising in vitro findings into in vivo efficacy is a major challenge in drug development. Therefore, the development and use of more predictive preclinical animal models are essential for evaluating the therapeutic potential of this compound derivatives.

Current animal models for diseases such as type 2 diabetes, polycystic ovary syndrome, and atherosclerosis have been used to evaluate the bioactivity of flavonoids. proquest.comnih.govsemanticscholar.orgresearchgate.netnih.gov However, these models may not always accurately recapitulate the complexity of human diseases. For instance, in the context of cancer, patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are considered more clinically relevant than traditional cell line-derived xenograft models.

Future studies should utilize such advanced animal models to assess the pharmacokinetics, pharmacodynamics, and efficacy of this compound derivatives. Additionally, the use of genetically engineered mouse models (GEMMs) that more closely mimic the genetic alterations found in human diseases can provide valuable insights into the mechanisms of action of these compounds. The development of humanized mouse models, which have a reconstituted human immune system, would also be beneficial for studying the immunomodulatory effects of this compound derivatives.

Table 2: Examples of Preclinical Animal Models for Flavonoid Research

Disease ModelAnimalKey Features
Type 2 DiabetesRodentsModels of insulin resistance and β-cell dysfunction. proquest.comsemanticscholar.orgresearchgate.net
Polycystic Ovary SyndromeRodentsModels exhibiting hormonal and ovarian morphology changes. nih.gov
AtherosclerosisRodentsModels of plaque formation and cardiovascular inflammation. nih.gov
CancerMicePatient-derived xenografts and genetically engineered models.

Investigation of Synergistic Effects with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound and its derivatives with other bioactive compounds, including existing drugs and other natural products, could lead to the development of more effective and safer treatment regimens.

Several studies have explored the synergistic potential of flavonoids in combination with chemotherapeutic agents. For example, the combination of certain flavonoids with paclitaxel (B517696) has been shown to enhance its anticancer effects. nih.gov Methoxyflavones, in particular, have been observed to have synergistic interactions with other compounds. nih.govresearchgate.net The combination of polyphenols with classical cytostatic agents can enhance their therapeutic effects on cancer cells while also protecting healthy cells from the aggressive nature of these antitumor drugs due to their anti-inflammatory properties. mdpi.com

Future research should systematically screen for synergistic interactions between this compound derivatives and a wide range of compounds. This could be achieved through high-throughput screening of compound libraries in relevant cell-based assays. Mechanistic studies should then be conducted to understand the basis of any observed synergy. For instance, it would be valuable to determine if this compound derivatives can enhance the efficacy of other drugs by modulating drug metabolism, inhibiting drug efflux pumps, or sensitizing cells to their effects. Such research could lead to the development of novel combination therapies with improved therapeutic indices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxyflavone, and how do reaction parameters (e.g., solvent, catalyst) influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves the Baker-Venkataraman method, where a chalcone precursor undergoes cyclization under acidic or basic conditions. Key parameters include temperature control (80–120°C) and the use of aprotic solvents like DMF to minimize side reactions. Methoxylation at the 8-position requires selective protection/deprotection strategies to avoid isomerization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the target compound .

Q. Which spectroscopic techniques are most effective for confirming this compound’s structural integrity, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR : A singlet at δ 3.8–4.0 ppm for the methoxy (-OCH₃) group; aromatic protons in the flavone backbone appear as doublets (δ 6.5–8.0 ppm).
  • ¹³C NMR : The carbonyl carbon (C-4) resonates at δ 175–180 ppm.
    Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 252.28 (C₁₆H₁₂O₃) .

Q. What in vitro models are recommended for preliminary screening of this compound’s biological activity?

  • Methodological Answer : Use cell-based assays such as:

  • Anti-inflammatory activity : LPS-induced TNF-α suppression in RAW 264.7 macrophages.
  • Antioxidant capacity : DPPH radical scavenging assays.
    Include positive controls (e.g., quercetin for antioxidant studies) and validate results across triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across pharmacological studies?

  • Methodological Answer : Discrepancies often arise from methodological variability:

  • Bias analysis : Assess whether studies adequately reported allocation concealment and blinding, as poor practices can inflate effect sizes by 30–41% .
  • Meta-analysis : Pool data using tools like RevMan (Cochrane), adjusting for heterogeneity via random-effects models. Prioritize studies with standardized dosing (e.g., μM ranges) .

Q. What formulation strategies improve this compound’s bioavailability in preclinical models, and how should pharmacokinetic parameters be optimized?

  • Methodological Answer : To enhance solubility and absorption:

  • Nanocarriers : Use liposomal encapsulation (e.g., phosphatidylcholine-based vesicles) to increase plasma half-life.
  • Co-solvents : Employ cyclodextrins or PEG-400 in oral dosing.
    Monitor AUC (area under the curve) and Cmax via HPLC-MS in rodent serum samples collected at 0.5, 2, 6, and 24 hours post-administration .

Q. How should researchers evaluate this compound’s safety profile when toxicity data are limited or inconsistent?

  • Methodological Answer : Implement a tiered approach:

  • In silico prediction : Use tools like ProTox-II to estimate LD50 and hepatotoxicity risks.
  • In vitro assays : Conduct MTT assays on HepG2 cells for hepatic toxicity and Ames tests for mutagenicity.
    If acute toxicity data are absent, reference structurally similar flavones (e.g., 7-Methoxyflavone’s safety protocols) .

Q. What experimental design principles ensure reproducibility in this compound research, particularly in interdisciplinary studies?

  • Methodological Answer : Follow guidelines from the Cochrane Handbook :

  • Randomization : Use block randomization software (e.g., Research Randomizer) for animal studies.
  • Data transparency : Archive raw NMR spectra, chromatograms, and cell viability data in repositories like Figshare.
    Replicate findings across ≥2 independent labs to confirm dose-response trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.